Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate
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Overview
Description
Methyl 2,5-dimethylbicyclo[210]pent-2-ene-5-carboxylate is a chemical compound characterized by its unique bicyclic structure It contains a three-membered ring fused to a four-membered ring, with a carboxylate ester group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the ester group: The esterification reaction involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure and ester group play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dimethylbicyclo[2.2.0]pentane: This compound has a similar bicyclic structure but lacks the ester group.
Methyl 2,5-dimethylcyclopentane-1-carboxylate: This compound has a similar ester group but a different ring structure.
Uniqueness
Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate is unique due to its combination of a bicyclic structure and an ester group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
71215-50-4 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-5-4-6-7(5)9(6,2)8(10)11-3/h4,6-7H,1-3H3 |
InChI Key |
GUVCHKXUWJSFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C1C2(C)C(=O)OC |
Origin of Product |
United States |
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